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Cat. No.: B7765214 Get Quote

An In-Depth Technical Guide to the Solubility of 3,5-Diiodosalicylic Acid in Organic Solvents

Executive Summary
3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic acid, notable for its role

as a key synthetic intermediate and a metabolite of aspirin.[1][2] Its utility in pharmaceutical

synthesis, particularly for veterinary anthelmintics like closantel, and as a building block for

advanced materials, necessitates a thorough understanding of its physicochemical properties.

[1] Solubility, a critical parameter, governs every stage from reaction kinetics and purification to

formulation and bioavailability. This guide provides a comprehensive analysis of the solubility of

3,5-diiodosalicylic acid, grounded in its molecular structure. We will explore its fundamental

physicochemical characteristics, present a robust, self-validating protocol for experimental

solubility determination, and discuss its solubility profile in various organic solvents, using its

parent compound, salicylic acid, as a key reference for understanding its behavior.

Physicochemical Properties of 3,5-Diiodosalicylic
Acid
A molecule's solubility is a direct consequence of its structure and physical properties. The key

characteristics of 3,5-diiodosalicylic acid (CAS 133-91-5) are summarized below.[3][4]
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Property Value Source(s)

Molecular Formula C₇H₄I₂O₃ [4]

Molecular Weight 389.91 g/mol [3][4]

Appearance
Off-white to beige or grey

crystalline powder
[5]

Melting Point
220-236 °C (with

decomposition)
[2][3]

Water Solubility
Very sparingly soluble (~0.02

g/100 mL at 25 °C)
[5]

Predicted pKa ~2.07 [5]

The structure of DISA is defined by three key features that dictate its interactions with solvents:

Aromatic Ring: The core phenyl ring is hydrophobic and capable of engaging in π-π stacking

and van der Waals interactions.

Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups: These are polar, hydrophilic functional

groups capable of acting as both hydrogen bond donors and acceptors. They are the primary

drivers of solubility in polar solvents.

Iodine Atoms (-I): The two heavy iodine atoms significantly increase the molecule's molecular

weight and electron density. They enhance van der Waals forces and reduce the overall

polarity compared to salicylic acid, playing a crucial role in its solubility profile.

Theoretical Framework: Predicting Solubility
Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's

solubility is maximized in a solvent that shares similar intermolecular force characteristics.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act

as both hydrogen bond donors and acceptors. DISA possesses a carboxylic acid and a
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hydroxyl group, which can readily form strong hydrogen bonds with these solvents.

Therefore, high solubility is expected in polar protic solvents.

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles

but lack O-H bonds, making them hydrogen bond acceptors only. The carbonyl oxygen in

acetone or the sulfoxide in DMSO can accept hydrogen bonds from DISA's -OH and -COOH

groups, leading to good solubility.[5]

Nonpolar Solvents (e.g., Benzene, Hexane): These solvents primarily interact through weak

van der Waals forces. While the large iodine atoms and the phenyl ring of DISA contribute to

these forces, the strong, self-associating hydrogen bonds of the polar functional groups

dominate, making it difficult for nonpolar solvents to break these interactions apart.

Consequently, DISA is expected to have very low solubility in nonpolar solvents.[6]

The Influence of Iodo-Substituents
Compared to its parent compound, salicylic acid, the two iodine atoms on DISA introduce two

competing effects:

Increased Molecular Weight & Van der Waals Forces: This effect can slightly increase

solubility in less polar solvents.

Steric Hindrance & Reduced Polarity: The bulky iodine atoms can sterically hinder the

hydrogen bonding capabilities of the adjacent hydroxyl and carboxyl groups. This, combined

with their electron-withdrawing nature, can slightly decrease the molecule's overall polarity,

potentially reducing its solubility in highly polar solvents relative to the parent compound.

Experimental Determination of Solubility: A
Validated Protocol
To ensure accuracy and reproducibility, a standardized protocol such as the isothermal shake-

flask equilibrium method is recommended.[7] This method establishes a state of equilibrium

between the undissolved solid and the saturated solution, providing a true measure of

thermodynamic solubility.

Workflow for Equilibrium Solubility Determination
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Preparation

Equilibration

Analysis

Add excess 3,5-Diiodosalicylic
acid to a known volume of solvent

Seal vials to prevent
solvent evaporation

Agitate at constant temperature
(e.g., 25°C or 37°C) for 24-72h

Allow suspension to settle

Withdraw aliquot of supernatant

Filter through 0.22 µm syringe filter
to remove undissolved solids

Dilute sample accurately with
mobile phase or solvent

Quantify concentration via
validated HPLC or UV-Vis method
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Caption: Isothermal shake-flask method for solubility determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7765214?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Protocol
Preparation: Add an excess amount of solid 3,5-diiodosalicylic acid to a series of sealed

vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. The

excess solid is crucial to ensure saturation is reached.

Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant

temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72

hours) to ensure equilibrium is achieved.[8] Preliminary experiments should be run to

determine the minimum time required to reach a plateau in concentration.[8]

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for

a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant

using a pipette.

Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter

(e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any

undissolved microparticles.

Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent or

mobile phase to bring the concentration within the linear range of the analytical method.

Quantification (HPLC/UV-Vis):

Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC)

method is preferred for its specificity and ability to separate the analyte from any potential

degradants.[8] A typical method would involve a C18 reversed-phase column with a mobile

phase of acetonitrile and acidified water, with UV detection.

Calibration: Prepare a series of standard solutions of 3,5-diiodosalicylic acid of known

concentrations.[3] Analyze these standards to generate a calibration curve (Absorbance

vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC).

Analysis: Analyze the diluted sample and use the calibration curve to determine its

concentration. Back-calculate the original concentration in the saturated solution,

accounting for all dilution factors.
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This self-validating system, which relies on a multi-point calibration curve and a specific

analytical method, ensures the trustworthiness and accuracy of the final solubility value.

Solubility Profile of 3,5-Diiodosalicylic Acid
While extensive quantitative data for DISA is not readily available in the literature, a consistent

qualitative profile has been established.

Table 1: Qualitative Solubility of 3,5-Diiodosalicylic Acid

Solvent Class Solvent(s)
Observed
Solubility

Source(s)

Polar Protic Ethanol
Soluble, Dissolves

well
[5][6]

Polar Aprotic
Acetone, Dimethyl

Sulfoxide (DMSO)

Soluble, Dissolves

well
[5][6]

Ethers Diethyl Ether Freely soluble [6]

Halogenated Chloroform (CHCl₃) Practically insoluble [6]

Aromatic Benzene Practically insoluble [6]

Aqueous Water
Sparingly soluble

(0.192 g/L)
[5]

Interpreting the Data: A Comparative Approach
To provide a quantitative framework for researchers, it is highly instructive to examine the

solubility of the parent compound, salicylic acid. This data provides a baseline from which to

estimate the solubility behavior of DISA.

Table 2: Quantitative Solubility of Salicylic Acid in Select Solvents at 25 °C (298.15 K)
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Solvent
Molar Solubility
(mol/L)

Solubility (g/L) Reference

Methanol 3.49 482

Ethanol 2.56 354

Acetone 4.85 670

Ethyl Acetate 2.22 307

Water 0.016 2.2

Analysis:

Salicylic acid exhibits very high solubility in polar organic solvents like methanol, ethanol,

and acetone, which aligns with the qualitative observations for DISA.

The extremely high solubility in acetone can be attributed to strong hydrogen bond

acceptance by the carbonyl group.

The significantly lower solubility in water highlights the hydrophobic nature of the benzene

ring.

For 3,5-diiodosalicylic acid, we can predict that its molar solubility (mol/L) in these same

solvents will likely be lower than that of salicylic acid due to its much larger molecular weight

(389.91 vs 138.12 g/mol ) and potential steric hindrance. However, its solubility in grams per

liter (g/L) may be comparable or even higher in some cases due to the nearly threefold

increase in mass per mole.
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3,5-Diiodosalicylic Acid

Solvent Classes

Functional Groups:
- Carboxylic Acid (H-donor/acceptor)

- Hydroxyl (H-donor/acceptor)
- Aromatic Ring (van der Waals)

- Iodine (van der Waals)

Polar Protic
(e.g., Methanol)

- H-bond donor/acceptor

Strong Interaction
(High Solubility)

Polar Aprotic
(e.g., Acetone)

- H-bond acceptor

Good Interaction
(Good Solubility)

Nonpolar
(e.g., Hexane)

- van der Waals only

Weak Interaction
(Low Solubility)
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Caption: Solute-solvent interaction potential for DISA.

Practical Applications and Conclusion
A clear understanding of 3,5-diiodosalicylic acid's solubility is paramount for its practical

application:

Reaction Chemistry: Selecting a solvent where both DISA and other reactants are highly

soluble can significantly improve reaction rates and yields. Alcohols and acetone are

excellent starting points.

Purification: The high solubility in acetone followed by precipitation upon adding water is a

documented purification method.[1] The low solubility in nonpolar solvents like benzene or

chloroform suggests they could be used as anti-solvents for crystallization.[6]

Drug Development: For formulation scientists, knowing that DISA is poorly water-soluble but

dissolves well in organic solvents is the first step in designing appropriate delivery systems,

such as amorphous solid dispersions or lipid-based formulations.
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In conclusion, 3,5-diiodosalicylic acid is a highly functionalized molecule with a solubility

profile dominated by its polar hydroxyl and carboxylic acid groups. It is readily soluble in polar

organic solvents like alcohols and acetone but exhibits poor solubility in water and nonpolar

hydrocarbons. While quantitative data remains sparse, a robust understanding of its behavior

can be achieved through comparative analysis with its parent compound, salicylic acid, and by

employing the validated experimental protocols detailed within this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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